![molecular formula C10H11BrN4O2 B1528539 5-ブロモ-3-[(3-エチル-1,2,4-オキサジアゾール-5-イル)メチル]-2-メチル-3,4-ジヒドロピリミジン-4-オン CAS No. 1537304-89-4](/img/structure/B1528539.png)

5-ブロモ-3-[(3-エチル-1,2,4-オキサジアゾール-5-イル)メチル]-2-メチル-3,4-ジヒドロピリミジン-4-オン

説明

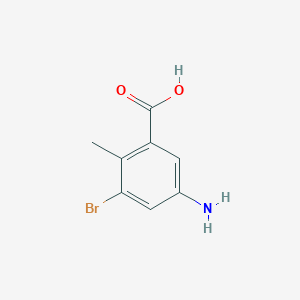

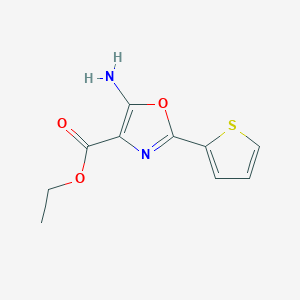

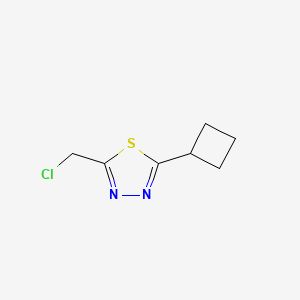

5-Bromo-3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C10H11BrN4O2 and its molecular weight is 299.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Bromo-3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗ウイルス活性

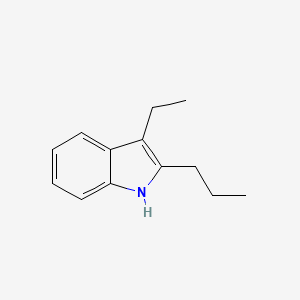

インドール誘導体は、私たちが注目している化合物と同様のヘテロ環構造を共有しており、有意な抗ウイルス活性を示すことが報告されています。 例えば、特定のインドール系化合物は、インフルエンザAウイルスおよびコクサッキーB4ウイルスに対する阻害活性を示しています 。言い換えれば、問題の化合物中のオキサジアゾリルメチル基は、特にRNAウイルスおよびDNAウイルスに対するその潜在的な抗ウイルス特性について検討することができます。

抗炎症作用

インドール誘導体は、抗炎症作用でも知られています 。構造的な類似性から、私たちの化合物は、新しい抗炎症剤の開発のためのリード構造としても機能する可能性があります。その潜在的な有効性は、主要な炎症性マーカーを標的とした生化学的アッセイによって評価することができます。

抗癌の可能性

インドール核を持つ化合物は、複数の受容体と高親和性で結合することが判明しており、これは癌治療において有益です 。5-ブロモ-3-[(3-エチル-1,2,4-オキサジアゾール-5-イル)メチル]-2-メチル-3,4-ジヒドロピリミジン-4-オンのユニークな構造は、癌細胞受容体と相互作用し、腫瘍増殖を阻害する能力について調査することができます。

抗菌効果

インドール誘導体の広範囲にわたる生物活性には、抗菌作用が含まれます 。この化合物は、さまざまな細菌および真菌株に対する有効性について合成およびスクリーニングすることができ、新しい抗菌薬の開発に貢献する可能性があります。

酵素阻害

インドール系化合物は、有効な酵素阻害剤として使用されてきました 。問題の化合物は、糖尿病やアルツハイマー病などの疾患の治療標的となる特定の酵素を阻害する可能性について研究することができます。

神経保護作用

特定の化合物が血液脳関門を通過する能力は、神経疾患の治療に不可欠です。 同様の化合物は、その親油性と潜在的な神経保護作用について研究されています 。化合物の構造は、それがこれらの特性も持っている可能性を示唆しており、神経保護におけるさらなる研究の候補となります。

植物成長調節

インドールの誘導体であるインドール-3-酢酸は、よく知られた植物ホルモンです 。分析されている化合物は、植物の成長と発達に対するその効果について調査することができ、農業における応用につながる可能性があります。

合成方法論の開発

インドール誘導体の合成は、多くの場合、収率を向上させるために最適化できる複雑な反応を伴います 。化合物のユニークな構造は、新しい合成方法論を開発したり、既存の方法論を改善したりするための基礎を提供する可能性があります。

作用機序

Mode of Action

Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen . This could potentially influence its interaction with biological targets.

Pharmacokinetics

The partitioning and log p studies of similar compounds suggest that they are more lipophilic in nature and should cross the blood–brain barrier (log p > 26) .

特性

IUPAC Name |

5-bromo-3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylpyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN4O2/c1-3-8-13-9(17-14-8)5-15-6(2)12-4-7(11)10(15)16/h4H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJXKHWNYZUUFFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)CN2C(=NC=C(C2=O)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol](/img/structure/B1528463.png)

![3-Amino-1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-2-one](/img/structure/B1528475.png)

amine](/img/structure/B1528476.png)